N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
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Description
N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H17ClFN3O3S2 and its molecular weight is 453.93. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- Novel derivatives of thiadiazol acetamide, including those similar to the chemical , have been synthesized using various methods, including carbodiimide condensation catalysis. These compounds were characterized by IR, NMR, and elemental analyses, with some confirmed via X-ray diffraction, indicating a focus on creating compounds with potential biological activities (P. Yu et al., 2014).
Anticancer Screening
- A series of compounds related to the chemical structure of interest have undergone synthesis and molecular modeling for anticancer screening. Derivatives showed potent cytotoxic results against breast cancer cell lines, highlighting the potential of these compounds in anticancer research (Sraa Abu-Melha, 2021).
Anti-inflammatory Activity
- Research into N-(3-chloro-4-fluorophenyl) derivatives of thiadiazol acetamide demonstrated significant anti-inflammatory activity in synthesized compounds, showcasing the therapeutic potential of these molecules in treating inflammation (K. Sunder et al., 2013).
Antitumor Activity and Molecular Docking
- Novel quinazolinone analogs with thiadiazol acetamide structures have been evaluated for their antitumor properties. Certain compounds exhibited excellent in vitro antitumor activity, comparable or superior to standard drugs like 5-fluorouracil, indicating their potential as therapeutic agents against cancer (A. El-Azab et al., 2017).
Spectroscopic and Quantum Mechanical Studies
- Benzothiazolinone acetamide analogs have been synthesized and analyzed for their photochemical and thermochemical properties. Studies indicated their potential as photosensitizers in dye-sensitized solar cells (DSSCs), showcasing a different application avenue outside the biological spectrum (Y. Mary et al., 2020).
Properties
IUPAC Name |
N-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O3S2/c1-26-15-7-6-11(8-16(15)27-2)9-17(25)22-18-23-24-19(29-18)28-10-12-13(20)4-3-5-14(12)21/h3-8H,9-10H2,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUQAJMSDPJJTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=C(C=CC=C3Cl)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.